3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether. This structure is notable for its stability and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing the necessary functional groups. For example, the oxetane ring can be formed through the intramolecular etherification of an epoxide .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the oxetane ring .
Wissenschaftliche Forschungsanwendungen
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of various materials and chemicals
Wirkmechanismus
The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: Another four-membered ring compound, but with a nitrogen atom instead of oxygen.
Pyrrolidine: A five-membered ring compound with a nitrogen atom.
Piperidine: A six-membered ring compound with a nitrogen atom.
Uniqueness
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H15NO3 |
---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-[benzyl(methyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-13(7-10-5-3-2-4-6-10)12(11(14)15)8-16-9-12/h2-6H,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
XWEDPLDULMXALR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2(COC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.